molecular formula C44H52N4O2 B1596453 2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol] CAS No. 6706-82-7

2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]

Cat. No.: B1596453
CAS No.: 6706-82-7
M. Wt: 668.9 g/mol
InChI Key: QMPUCZGGNKXEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol] is a synthetic organic compound known for its vibrant yellow color. It is commonly referred to as Solvent Yellow 29 or CI 21230 in the cosmetic industry. This compound is widely used as a colorant in various applications, including hair dyes, due to its excellent solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Industrial Production Methods

    Chemical Reactions Analysis

    Types of Reactions

    Common Reagents and Conditions

      Major Products Formed

        Scientific Research Applications

        2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol] has several applications in scientific research:

          Comparison with Similar Compounds

          List of Similar Compounds

          • Solvent Yellow 3

          • Solvent Yellow 7

          • Solvent Yellow 14

          Properties

          IUPAC Name

          4-cyclohexyl-2-[[4-[1-[4-[(5-cyclohexyl-2-hydroxyphenyl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]phenol
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C44H52N4O2/c1-30-26-36(18-20-38(30)45-47-40-28-34(16-22-42(40)49)32-12-6-3-7-13-32)44(24-10-5-11-25-44)37-19-21-39(31(2)27-37)46-48-41-29-35(17-23-43(41)50)33-14-8-4-9-15-33/h16-23,26-29,32-33,49-50H,3-15,24-25H2,1-2H3
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          QMPUCZGGNKXEQF-UHFFFAOYSA-N
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=CC(=C4)C5CCCCC5)O)C)N=NC6=C(C=CC(=C6)C7CCCCC7)O
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C44H52N4O2
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          DSSTOX Substance ID

          DTXSID50879809, DTXSID00863930
          Record name Solvent Yellow 29
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID50879809
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
          Record name 2,2'-[(1~3~,3~3~-Dimethyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diyl)bis(diazene-2,1-diyl)]bis(4-cyclohexylphenol)
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID00863930
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

          Molecular Weight

          668.9 g/mol
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          CAS No.

          6706-82-7
          Record name Oil Yellow 129
          Source CAS Common Chemistry
          URL https://commonchemistry.cas.org/detail?cas_rn=6706-82-7
          Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
          Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
          Record name CI 21230
          Source ChemIDplus
          URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706827
          Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
          Record name Phenol, 2,2'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-cyclohexyl-
          Source EPA Chemicals under the TSCA
          URL https://www.epa.gov/chemicals-under-tsca
          Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
          Record name Solvent Yellow 29
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID50879809
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
          Record name 2,2'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
          Source European Chemicals Agency (ECHA)
          URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.050
          Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
          Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
          Record name SOLVENT YELLOW 29
          Source FDA Global Substance Registration System (GSRS)
          URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944C4896N7
          Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
          Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
          Reactant of Route 2
          Reactant of Route 2
          Reactant of Route 2
          2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
          Reactant of Route 3
          Reactant of Route 3
          2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
          Reactant of Route 4
          Reactant of Route 4
          2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
          Reactant of Route 5
          2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
          Reactant of Route 6
          Reactant of Route 6
          2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.